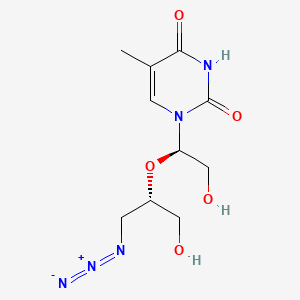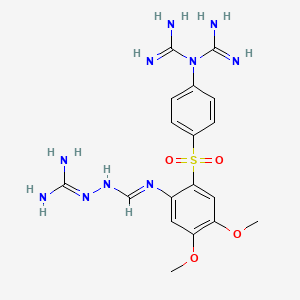
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, imino, and sulfonyl groups. The presence of these groups contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- can be compared with other similar compounds, such as:
Phenformin: A biguanide compound used in the treatment of diabetes.
Metformin: Another biguanide compound widely used as an antidiabetic medication.
Buformin: A biguanide compound with similar antidiabetic properties.
The uniqueness of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- lies in its specific structure and the presence of multiple functional groups, which contribute to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
109351-14-6 |
|---|---|
Formule moléculaire |
C18H24N10O4S |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
N-(diaminomethylideneamino)-N'-[2-[4-(dicarbamimidoylamino)phenyl]sulfonyl-4,5-dimethoxyphenyl]methanimidamide |
InChI |
InChI=1S/C18H24N10O4S/c1-31-13-7-12(25-9-26-27-16(19)20)15(8-14(13)32-2)33(29,30)11-5-3-10(4-6-11)28(17(21)22)18(23)24/h3-9H,1-2H3,(H3,21,22)(H3,23,24)(H,25,26)(H4,19,20,27) |
Clé InChI |
ZKFVGIIUXDGNAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)N=CNN=C(N)N)S(=O)(=O)C2=CC=C(C=C2)N(C(=N)N)C(=N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


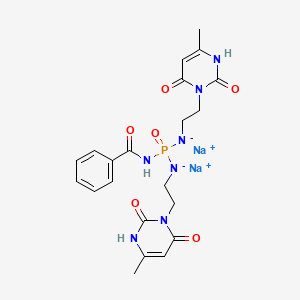
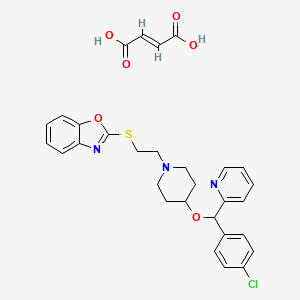
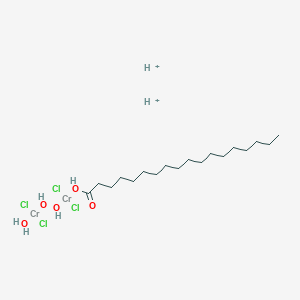

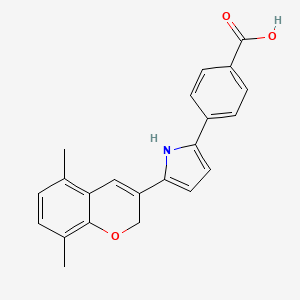
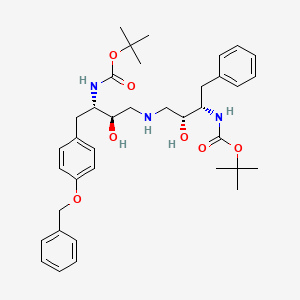
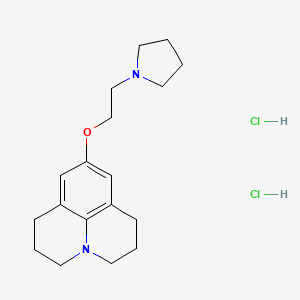

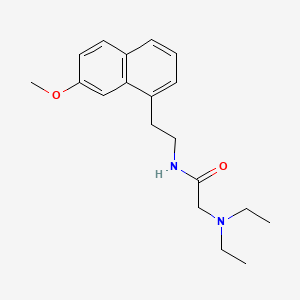
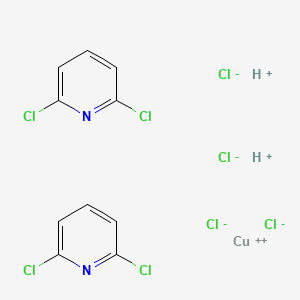
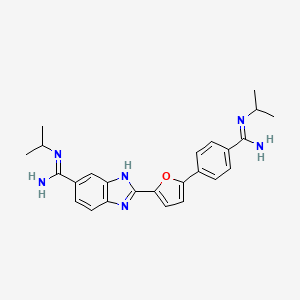
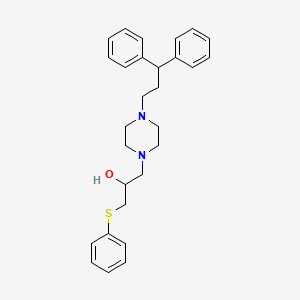
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
